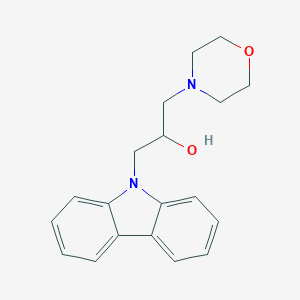

alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol, also known as Mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It is a non-competitive antagonist of nicotinic acetylcholine receptors and has been widely used in scientific research for its ability to block the effects of nicotine on the nervous system.

Aplicaciones Científicas De Investigación

Synthesis and Drug Development

One notable application involves the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors, where the beta-amino alcohol, derived from a similar structure, plays a crucial role as a chiral moderator. This process underscores the compound's significance in developing potent antiviral drugs, showcasing its contribution to therapeutic advancements (Kauffman et al., 2000).

Material Science and Optics

In material science, the compound has facilitated the growth of large single crystals with non-linear optical properties, which are critical for applications in second harmonic generation (SHG). This utility demonstrates the compound's importance in developing materials with desirable optical characteristics for technological applications (Bahra et al., 2001).

Photophysical Properties

The compound has also played a pivotal role in synthesizing push-pull chromophoric styryls, highlighting its utility in exploring photophysical properties and developing fluorescent molecular rotors for viscosity sensing. This application is vital for advancements in fluorescence microscopy and imaging techniques, providing tools for biological and material science research (Telore et al., 2015).

Photopolymerization Catalysts

Furthermore, derivatives of the compound have been utilized as photopolymerization catalysts, demonstrating their effectiveness in initiating polymerization under visible light. This application is essential for developing new photoinitiating systems for 3D printing technologies, enabling rapid fabrication of materials with complex geometries and tailored properties (Mousawi et al., 2017).

Biofuel Production

Additionally, the compound's structural analogs have been investigated for their potential in enhancing biofuel production, specifically in the pretreatment of lignocellulosic biomass to improve ethanol yields. This research underscores the compound's relevance in developing sustainable energy solutions and its contribution to the biofuel industry (Kahani et al., 2017).

Propiedades

IUPAC Name |

1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,22H,9-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACSALNKWCJCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919819 |

Source

|

| Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

91324-16-2 |

Source

|

| Record name | 9H-Carbazole-9-ethanol, alpha-(4-morpholinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)

![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)